N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Catalog No.
S3447366
CAS No.
861439-95-4
M.F
C18H22N2O
M. Wt
282.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

CAS Number

861439-95-4

Product Name

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

IUPAC Name

N-(4-amino-2-methylphenyl)-4-tert-butylbenzamide

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C18H22N2O/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21)

InChI Key

JBELEIYAYPGJIN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic molecule belonging to the class of aromatic amides. Information on its origin and specific significance in scientific research is currently limited. However, aromatic amides are a broad class of organic compounds with various applications in research [].


Molecular Structure Analysis

The molecule consists of a central benzamide group (benzoic acid linked to an amide group), with a tert-butyl group (bulky three-carbon group) attached to one of the benzene rings and a 4-amino-2-methylphenyl group (aniline with a methyl group attached to position 2 and an amino group at position 4) attached to the nitrogen of the amide group [].


Chemical Reactions Analysis

Specific reactions involving N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide are not widely reported in scientific literature at this time. However, as an aromatic amide, it may undergo typical amide reactions such as hydrolysis (breaking of the amide bond) under specific conditions [].

Availability and Use:

N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, also known as N-(4-amino-2-methylphenyl)-N-(4-tert-butyl)benzamide, is a chemical available from various scientific suppliers .

Scientific literature suggests its use in proteomics research, particularly in the context of ubiquitination assays. Ubiquitination is a cellular process that attaches a molecule called ubiquitin to proteins, often marking them for degradation. Researchers use ubiquitination assays to study protein function, degradation, and signaling pathways. []

XLogP3

4.1

Dates

Modify: 2023-08-19

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